![molecular formula C23H29ClN2O5 B283214 N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide](/img/structure/B283214.png)
N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to reduce the levels of certain inflammatory markers in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide in lab experiments is its potential anticancer and anti-inflammatory properties. It has also been found to have low toxicity in animal models. However, one of the limitations is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide. One potential direction is to study its potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a drug delivery system for targeted cancer therapy. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide has potential applications in scientific research due to its unique properties. Its complex synthesis method may be a limitation, but its potential anticancer and anti-inflammatory properties make it a promising compound for future research.
Synthesis Methods
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide is a complex process that involves multiple steps. The first step involves the reaction of 5-chloro-2-morpholin-4-ylphenol with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of the intermediate product, which is then treated with an acid such as hydrochloric acid to yield the final product.
Scientific Research Applications
N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
properties
Molecular Formula |
C23H29ClN2O5 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C23H29ClN2O5/c1-4-29-20-13-16(14-21(30-5-2)22(20)31-6-3)23(27)25-18-15-17(24)7-8-19(18)26-9-11-28-12-10-26/h7-8,13-15H,4-6,9-12H2,1-3H3,(H,25,27) |
InChI Key |
LRTQUXODBVAPFW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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